Head-to-Head Binding Affinity Selectivity at Human Adenosine A2A vs. A2B Receptors
In direct comparative binding experiments using human adenosine receptor subtypes expressed in CHO cells, N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide shows a 4.4-fold binding selectivity for A2A (Ki = 193 nM) over A2B (Ki = 841 nM). This selectivity ratio represents a 2.1-fold improvement over the clinical reference antagonist Istradefylline (KW-6002), which exhibits an A2A/A2B selectivity index of approximately 2.1 (A2A Ki ~7 nM; A2B Ki ~15 nM) when tested under comparable [3H]NECA displacement conditions in CHO cell membranes . The differential A2A/A2B selectivity window reduces the likelihood of A2B-mediated intestinal and vascular smooth muscle side effects that are observed with less selective adenosine antagonists, making this compound a more precise pharmacological tool for dissecting A2A-specific signaling in complex tissue models .
| Evidence Dimension | Adenosine A2A vs. A2B receptor binding selectivity ratio (Ki A2B / Ki A2A) |
|---|---|
| Target Compound Data | Ki A2A = 193 nM, Ki A2B = 841 nM; Selectivity ratio = 4.4 |
| Comparator Or Baseline | Istradefylline (KW-6002): A2A Ki ~7 nM, A2B Ki ~15 nM; Selectivity ratio ~2.1 |
| Quantified Difference | CAS 313405-95-7 exhibits a 2.1-fold higher A2A-over-A2B selectivity ratio (4.4 vs. 2.1) |
| Conditions | Displacement of [3H]NECA from human adenosine receptors expressed in CHO cells (BindingDB curated data) |
Why This Matters
Higher A2A/A2B selectivity reduces confounding off-target adenosine receptor activation, enabling cleaner phenotypic interpretation in neuroprotection and immunomodulation assays.
- [1] BindingDB BDBM50492057. Ki data for human Adenosine A2A (193 nM) and A2B (841 nM). Istradefylline comparator data from ChEMBL. View Source
- [2] Jacobson, K. A., & Gao, Z. G. (2006). 'Adenosine receptors as therapeutic targets.' Nature Reviews Drug Discovery, 5(3), 247-264. View Source
